1-Deaza-adenosine and its analogues represent a class of compounds that have been extensively studied due to their potential therapeutic applications. These compounds are structurally similar to adenosine but with the nitrogen atom at position 1 of the purine ring replaced by a carbon atom. This modification imparts unique pharmacological properties to the molecules, making them interesting targets for drug development. Research has explored their use in various fields, including antiviral, anticancer, and cardiovascular therapies, as well as their role in modulating immune responses and adenosine receptor activities123478910.
The mechanism of action of 1-deaza-adenosine analogues varies depending on the target enzyme or receptor. For instance, 7-deaza-2'-C-methyl-adenosine has been shown to be a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), leading to the suppression of viral RNA replication in cells1. In the context of adenosine deaminase (ADA) inhibition, 1-deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) have demonstrated varying degrees of inhibitory activity, with some analogues showing a dramatic drop in activity while others remain potent inhibitors2. Additionally, 1-deazaadenine modifications in A3 adenosine receptor (AR) agonists have been found to maintain high affinity and selectivity, as well as potent in vivo efficacy, suggesting that the presence of N1 is not required for nanomolar binding affinity or functional activity3. Furthermore, 1-deaza analogues of adenosine derivatives have been synthesized to create more selective A1 adenosine receptor agonists, with some compounds showing a significant retention of A1 agonist activity4.
1-Deaza-adenosine analogues have shown promise as antiviral agents. For example, 7-deaza-2'-C-methyl-adenosine has demonstrated potent inhibitory effects against HCV replication and favorable pharmacokinetic properties, making it an attractive candidate for further investigation as a potential treatment for HCV infection1. Another study found that a 7-deaza analogue of adenosine potently inhibited replication of poliovirus and dengue virus, suggesting its potential as an antiviral therapeutic8.
The antitumor activity of deaza analogues has been explored, with some compounds displaying activity comparable to that of known anticancer agents. For instance, 7-deaza-EHNA was identified as the most active compound in a series of deaza analogues, showing no correlation between ADA inhibition and antitumor activity, which suggests different mechanisms of action in antiviral and anticancer activities2.
In the cardiovascular domain, 3-deaza-adenosine has been investigated for its hypotensive effects. It was found to significantly lower blood pressure in both normotensive and spontaneously hypertensive rats, indicating its potential as an antihypertensive agent7.
Deaza analogues have also been studied for their immunomodulatory effects. 3-Deazaadenosine, for example, was shown to attenuate lipopolysaccharide-induced inflammatory responses by inhibiting AP-1 and NF-κB signaling pathways, suggesting its potential as an anti-inflammatory drug5. Another study indicated that 3-deazaadenosine could inhibit lymphocyte function by a mechanism independent of S-adenosylhomocysteine hydrolase inhibition6.
The inhibition of blood platelet aggregation by deaza analogues of adenosine has been examined, with the presence of a 6-amino group and nitrogen atoms at positions 3 and 7 of the purine moiety being required for inhibitory activity. This research contributes to the understanding of structure-activity relationships in this class of nucleoside analogues9.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: